

Application Note: Quantification of **Cefaclor** Using High-Performance Liquid Chromatography (HPLC)

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Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of **Cefaclor** in pharmaceutical formulations and biological matrices. The described isocratic method is simple, precise, and accurate, making it suitable for routine quality control, stability studies, and pharmacokinetic analysis.

Introduction

Cefaclor is a second-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections.[1][2] Accurate and reliable quantification of **Cefaclor** is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products, as well as for conducting pharmacokinetic studies in drug development. This document provides a comprehensive protocol for the determination of **Cefaclor** using a C18 column with UV detection.

Experimental Conditions

A summary of the instrumentation and chromatographic conditions is provided below. The method utilizes a common C18 stationary phase with a mobile phase consisting of an organic solvent mixture and an aqueous buffer, providing good peak shape and resolution.

Table 1: Instrumentation and Chromatographic Conditions



Parameter	Specification
HPLC System	Isocratic HPLC with UV-Vis Detector
Column	C18, 250 mm x 4.6 mm, 5 µm particle size[1][3] [4]
Mobile Phase	Acetonitrile, Methanol, and 0.02M Ammonium Dihydrogen Phosphate (pH 4.7) in a 25:10:65 (v/v/v) ratio[1]
Flow Rate	1.0 mL/min[1][2][4]
Injection Volume	20 μL[1][3][4]
Column Temp.	Ambient (Approx. 25 °C)[3][5]
Detection	UV at 265 nm[1][2][4][6][7]
Run Time	Approximately 10 minutes

Method Validation Summary

The analytical method was validated according to ICH guidelines, demonstrating excellent performance.[3] Key validation parameters are summarized below.

Table 2: Summary of Method Validation Parameters

Parameter	Result
Linearity Range	0.5 - 250 μg/mL[3]
Correlation Coefficient (r²)	> 0.999[1][7]
Accuracy (% Recovery)	98.36 - 103.01%[3][8]
Precision (%RSD)	< 2%
Limit of Detection (LOD)	0.08 μg/mL[4]
Limit of Quantification (LOQ)	0.26 μg/mL[4]



Conclusion

The HPLC method described herein is demonstrated to be linear, accurate, precise, and sensitive for the quantification of **Cefaclor**. The straightforward mobile phase composition and isocratic elution make it a reliable and efficient method for high-throughput analysis in research and quality control laboratories.

Detailed Laboratory Protocol Reagents and Materials

- Cefaclor Reference Standard (Purity > 99%)
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)[4]
- Ammonium Dihydrogen Phosphate (Analytical Grade)
- Orthophosphoric Acid (for pH adjustment)
- Ultrapure Water (18.2 MΩ·cm)
- 0.45 μm Membrane Filters (for mobile phase and sample filtration)[3]

Preparation of Solutions

- 2.1 Mobile Phase Preparation (1 L)
- Accurately weigh and dissolve the required amount of ammonium dihydrogen phosphate to prepare a 0.02M solution in ultrapure water.
- Adjust the pH of the buffer to 4.7 ± 0.1 using orthophosphoric acid.[1]
- In a suitable container, combine 250 mL of Acetonitrile, 100 mL of Methanol, and 650 mL of the prepared buffer.[1]
- Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.[3]



2.2 Standard Stock Solution (1000 μg/mL)

- Accurately weigh approximately 25 mg of Cefaclor Reference Standard into a 25 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.[4]

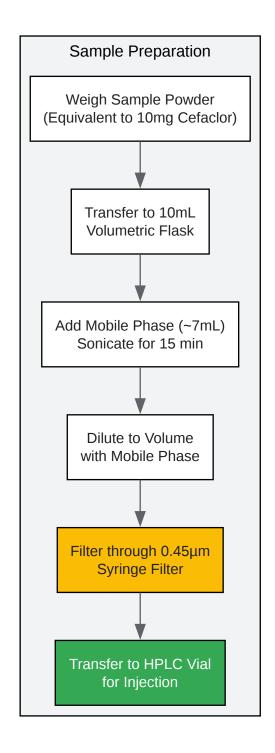
2.3 Working Standard Solutions

• Prepare a series of working standard solutions by performing serial dilutions of the Standard Stock Solution with the mobile phase to cover the linear range (e.g., 1, 5, 10, 50, 100, and 200 μg/mL).

Sample Preparation Workflow

The following workflow outlines the general steps for preparing a solid dosage form (e.g., capsule or tablet powder) for analysis.





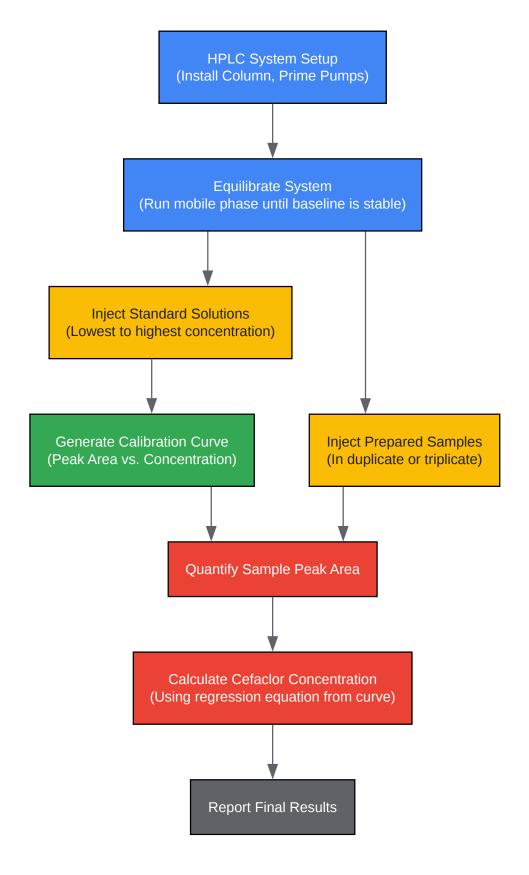
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Figure 1. Workflow for preparing solid dosage form samples.

HPLC System Operation and Analysis

The logical flow from system setup to final data analysis is depicted below.





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Figure 2. Overall HPLC analysis and data quantification workflow.



4.1 System Equilibration

- Set up the HPLC system according to the parameters in Table 1.
- Purge the pump lines with the mobile phase.
- Run the mobile phase through the column at 1.0 mL/min until a stable, noise-free baseline is achieved (typically 30-60 minutes).

4.2 Calibration Curve Generation

- Inject 20 μL of each working standard solution, starting from the lowest concentration.
- Record the peak area for Cefaclor at its characteristic retention time.
- Plot a calibration curve of peak area versus concentration (µg/mL) and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

4.3 Sample Analysis

- Inject 20 μL of the filtered sample solution into the HPLC system.
- Record the peak area of the Cefaclor peak.

Data Analysis and Calculations

- Using the linear regression equation derived from the calibration curve (y = mx + c), where 'y' is the peak area, 'm' is the slope, and 'c' is the intercept, calculate the concentration of Cefaclor in the injected sample solution. Concentration (μg/mL) = (Sample Peak Area Intercept) / Slope
- Account for the dilution factor from the sample preparation step to determine the final concentration of Cefaclor in the original sample.

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- To cite this document: BenchChem. [Application Note: Quantification of Cefaclor Using High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193732#high-performance-liquid-chromatography-hplc-for-cefaclor-quantification]

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